Ethyl 5-methyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by an imidazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 5-position.
Scientific Research Applications
Ethyl 5-methyl-1H-imidazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in enzyme inhibition.
Mechanism of Action
Target of Action
Ethyl 5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 4-methyl-5-imidazolecarboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . These are crucial components of the photosynthesis process in plants, which is responsible for converting light energy into chemical energy.
Mode of Action
This compound forms coordination compounds with Cobalt (Co 2+) . The resulting compounds interact with the photosynthetic electron flow and ATP-synthesis, inhibiting their normal function .
Biochemical Pathways
The inhibition of photosynthetic electron flow and ATP-synthesis disrupts the photosynthesis process. This process is a biochemical pathway that converts light energy into chemical energy, producing oxygen and carbohydrate molecules as by-products. The disruption of this pathway can lead to a decrease in the production of these essential molecules .
Pharmacokinetics
These factors can affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is the inhibition of photosynthetic electron flow and ATP-synthesis . This can lead to a decrease in the production of oxygen and carbohydrates, potentially affecting the growth and development of plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is stable at room temperature . .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with cobalt ions (Co2+). These coordination compounds are known to inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it forms complexes with metal ions, which can affect the catalytic activity of metalloenzymes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by inhibiting photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metal ions, particularly cobalt ions (Co2+). By forming coordination compounds with these ions, the compound inhibits photosynthetic electron flow and ATP synthesis . This inhibition occurs through the binding of the compound to specific sites on the electron transport chain, preventing the transfer of electrons and the production of ATP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of photosynthetic electron flow and ATP synthesis
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with metal ions, particularly cobalt ions (Co2+). The compound forms coordination compounds with these ions, which can affect the activity of metalloenzymes and influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to form coordination compounds with metal ions may influence its localization and accumulation within specific cellular compartments
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to form coordination compounds with metal ions. These interactions may direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Comparison with Similar Compounds
Ethyl 4-methyl-5-imidazolecarboxylate: Similar structure but different substitution pattern.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Used as an intermediate in the synthesis of olmesartan medoxomil.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Uniqueness: Ethyl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination compounds with metals and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUBDZWWNLZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068655 | |
Record name | Ethyl 4-methylimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS] | |
Record name | Ethyl-4-methyl-5-imidazolecarboxylate | |
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CAS No. |
51605-32-4 | |
Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51605-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | NSC-195976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051605324 | |
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Record name | 51605-32-4 | |
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Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl 4-methylimidazole-5-carboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methylimidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2TR8P0QG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 4-methyl-5-imidazolecarboxylate (emizco) affect photosynthesis?
A: Research indicates that emizco acts as a potent inhibitor of photosynthesis. [] It disrupts the photosynthetic electron transport chain in chloroplasts, specifically targeting the QB binding site on the D1 protein and the b6f complex. [] This disruption inhibits the light-dependent reactions of photosynthesis, ultimately reducing the plant's ability to convert light energy into chemical energy.
Q2: Does the coordination of emizco with Cobalt(II) ions influence its inhibitory effects on photosynthesis?
A: Yes, forming coordination compounds with Cobalt(II) ions significantly impacts emizco's effects on photosynthesis. [] While both emizco and its Cobalt(II) complexes demonstrate inhibitory effects on photosynthesis, the complexes exhibit stronger inhibition compared to the free ligand. [] Interestingly, the research suggests distinct target sites: emizco primarily affects the QB(D1)-protein, while its Cobalt(II) complexes target both the QB(D1)-protein and the b6f complex within the photosynthetic electron transport chain. [] This difference in target sites highlights the influence of metal coordination on the biological activity of emizco.
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